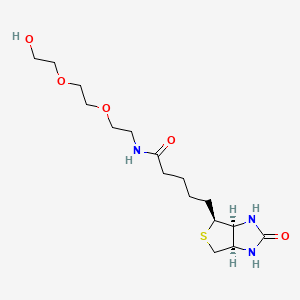
2-Bromo-4-fluoro-5-hydroxybenzaldehyde
Vue d'ensemble
Description
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a useful reactant used in the synthesis of PDE4 inhibitors, BCL-XL and cancel cell growth inhibitors . It is also an important reactant used in the preparation of many pharmaceutical agents .
Synthesis Analysis
The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde involves reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . The reaction conditions include the use of hydrogen bromide and acetic acid at 130°C for 24 hours .Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluoro-5-hydroxybenzaldehyde is C7H4BrFO2 . The molecular weight is 219.009 .Chemical Reactions Analysis
2-Bromo-5-hydroxybenzaldehyde is a useful reactant in the synthesis of various compounds. It is used in the synthesis of PDE4 inhibitors, BCL-XL, and cancel cell growth inhibitors . It can also be used in the preparation of many pharmaceutical agents .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a solid at room temperature . The melting point is between 51-56 °C . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is a useful reactant in chemical synthesis . It can be used to prepare a variety of other chemical compounds, making it a valuable tool in the field of synthetic chemistry .
Pharmaceutical Research
This compound is used in the synthesis of pharmaceutical agents . For instance, it is used in the synthesis of PDE4 inhibitors and BCL-XL . These are important classes of drugs with potential applications in treating a variety of diseases.
Cancer Research
2-Bromo-4-fluoro-5-hydroxybenzaldehyde has been used in cancer research . It is a reactant used in the preparation of cancer cell growth inhibitors , which could potentially lead to new treatments for various types of cancer.
Material Science
This compound is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds have applications in material science as molecular receptors and building blocks in crystal engineering .
Molecular Imprinting
5-fluoro-3-substituted benzoxaboroles, synthesized from 2-Bromo-4-fluoro-5-hydroxybenzaldehyde, are used as steroid conjugates for molecular imprinting . This is a technique used to create polymer matrices with specific recognition sites for molecules of interest.
Biosensors
2-Bromo-4-fluoro-5-hydroxybenzaldehyde is used in the development of biosensors . Specifically, the 5-fluoro-3-substituted benzoxaboroles synthesized from this compound are used in biosensors of alpha hydroxyl carboxylic acids .
Safety and Hazards
Orientations Futures
2-Bromo-4-fluoro-5-hydroxybenzaldehyde has potential applications in the synthesis of various pharmaceutical agents . It is a useful reactant in the synthesis of PDE4 inhibitors, BCL-XL, and cancel cell growth inhibitors . Therefore, future research could focus on exploring its potential applications in the synthesis of other pharmaceutical agents.
Mécanisme D'action
Target of Action
Similar compounds have been used as precursors for the synthesis of various bioactive molecules .
Mode of Action
It’s likely that the compound interacts with its targets through its bromo, fluoro, and hydroxy functional groups. These groups can participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Similar compounds have been used in the synthesis of molecules that affect various biochemical pathways .
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHLLMSWDNTUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

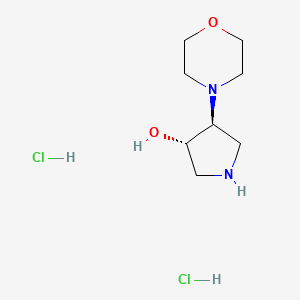


![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)
![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
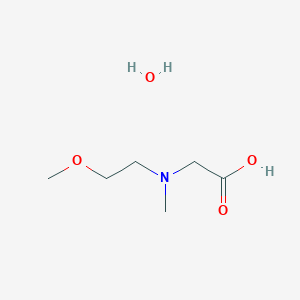
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095379.png)
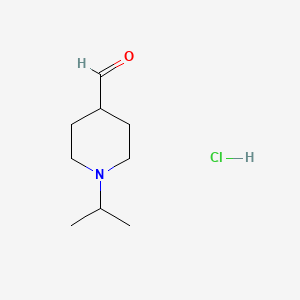
![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
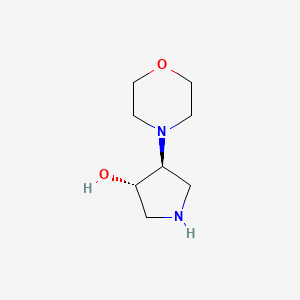
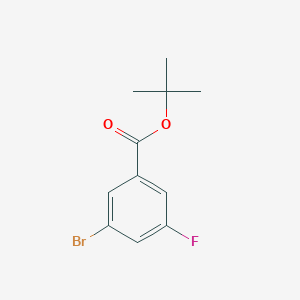
![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)
